molecular formula C14H10N2S B2621055 2-Indeno[2,3-D]pyrazol-3-ylthiophene CAS No. 34708-97-9

2-Indeno[2,3-D]pyrazol-3-ylthiophene

Cat. No. B2621055
CAS RN: 34708-97-9
M. Wt: 238.31
InChI Key: DFMLPQZUEXBQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Indeno[2,3-D]pyrazol-3-ylthiophene is a chemical compound with the molecular formula C14H10N2S . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 2-Indeno[2,3-D]pyrazol-3-ylthiophene consists of a pyrazole ring fused with an indene and thiophene . The 3D depiction of similar compounds has been used in docking studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Indeno[2,3-D]pyrazol-3-ylthiophene are not fully detailed in the search results. It has a molecular weight of 238.31.

Scientific Research Applications

Photovoltaic Properties for Dye-Sensitized Solar Cells

Research highlights the potential of compounds with structures related to 2-Indeno[2,3-D]pyrazol-3-ylthiophene in photovoltaic applications. A study by Shen et al. (2016) synthesized near-infrared D–A−π–A dyes incorporating indeno[1,2-b]thiophene-based strong donors for dye-sensitized solar cells (DSSCs). These dyes exhibited enhanced absorption wavelength ranges into the NIR region, with notable green colors both in solution and on TiO2 films, indicating their utility in solar energy conversion (Shen et al., 2016).

Fluorescent Indazoles Synthesis

Another study by Kim et al. (2017) focused on the synthesis of fluorescent indazoles through palladium-catalyzed benzannulation, utilizing pyrazoles and internal alkynes. This method enabled the creation of indazoles from simple and available starting materials, offering a pathway to alter photochemical properties through substituent variation (Kim et al., 2017).

Organic Sensitizers in Dye-Sensitized Solar Cells

Lim et al. (2015) explored organic sensitizers containing carbazole as an electron donor and indeno[1,2-b]thiophene as a bridging unit for DSSCs. Their study demonstrated that these sensitizers, through strategic molecular engineering, could achieve high molar absorption coefficients and red-shifted absorption bands, leading to improved solar cell performance (Lim et al., 2015).

Green Synthesis Approach

Shi et al. (2008) presented a green approach for synthesizing biologically significant indeno[2,1-e]pyrazolo[5,4-b]pyridines via multi-component reactions in water under microwave irradiation. This environmentally friendly method highlights the potential for efficient, cost-effective, and broad applicability in synthetic chemistry (Shi et al., 2008).

Safety and Hazards

The safety and hazards associated with 2-Indeno[2,3-D]pyrazol-3-ylthiophene are not explicitly mentioned in the search results. It is always recommended to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

3-thiophen-2-yl-2,4-dihydroindeno[1,2-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-2-5-10-9(4-1)8-11-13(10)15-16-14(11)12-6-3-7-17-12/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMLPQZUEXBQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NNC(=C31)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Indeno[2,3-D]pyrazol-3-ylthiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.